molecular formula C18H14Cl2N2O2 B12617789 4-Chloro-2-[2-(3-chlorophenyl)ethenyl]-6,7-dimethoxyquinazoline CAS No. 922189-27-3

4-Chloro-2-[2-(3-chlorophenyl)ethenyl]-6,7-dimethoxyquinazoline

Cat. No.: B12617789
CAS No.: 922189-27-3
M. Wt: 361.2 g/mol
InChI Key: AFNNROHOZGRGFE-UHFFFAOYSA-N
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Description

4-Chloro-2-[2-(3-chlorophenyl)ethenyl]-6,7-dimethoxyquinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound is characterized by its unique structure, which includes a quinazoline core substituted with chloro and methoxy groups, as well as a chlorophenyl ethenyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[2-(3-chlorophenyl)ethenyl]-6,7-dimethoxyquinazoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[2-(3-chlorophenyl)ethenyl]-6,7-dimethoxyquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced quinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of various substituted quinazolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include quinazoline N-oxides, reduced quinazolines, and various substituted quinazoline derivatives.

Scientific Research Applications

4-Chloro-2-[2-(3-chlorophenyl)ethenyl]-6,7-dimethoxyquinazoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[2-(3-chlorophenyl)ethenyl]-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its combination of chloro and methoxy groups, along with the chlorophenyl ethenyl side chain, differentiates it from other quinazoline derivatives and contributes to its potential as a versatile research compound.

Properties

CAS No.

922189-27-3

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

IUPAC Name

4-chloro-2-[2-(3-chlorophenyl)ethenyl]-6,7-dimethoxyquinazoline

InChI

InChI=1S/C18H14Cl2N2O2/c1-23-15-9-13-14(10-16(15)24-2)21-17(22-18(13)20)7-6-11-4-3-5-12(19)8-11/h3-10H,1-2H3

InChI Key

AFNNROHOZGRGFE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)C=CC3=CC(=CC=C3)Cl)Cl)OC

Origin of Product

United States

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